![molecular formula C29H34O2 B13754150 [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester CAS No. 59748-19-5](/img/structure/B13754150.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a pentyl group at the 4’-position of the other phenyl ring The esterification of the carboxylic acid group with 4-pentylphenol results in the formation of this ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals or polymers, due to its structural properties.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester largely depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of the carboxylic acid and alcohol. The biphenyl core can interact with various molecular targets, potentially affecting biological pathways if the compound or its derivatives exhibit bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, 4-methylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-ethyl-, 4-ethylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-butyl-, 4-butylphenyl ester
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester lies in its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group can influence the compound’s solubility, melting point, and reactivity compared to its methyl, ethyl, or butyl analogs.
Eigenschaften
CAS-Nummer |
59748-19-5 |
|---|---|
Molekularformel |
C29H34O2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h11-22H,3-10H2,1-2H3 |
InChI-Schlüssel |
HYRFINJDWFLMME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


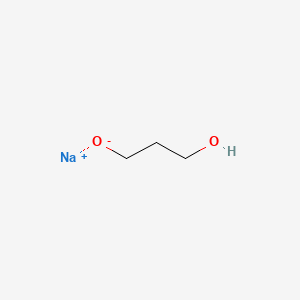
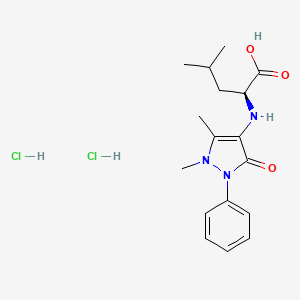
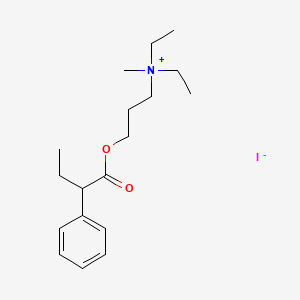

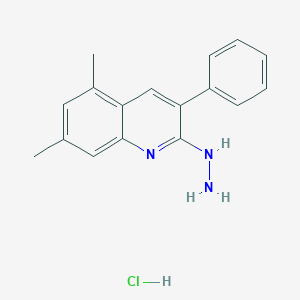
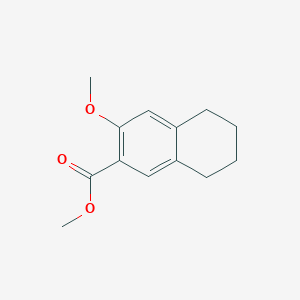
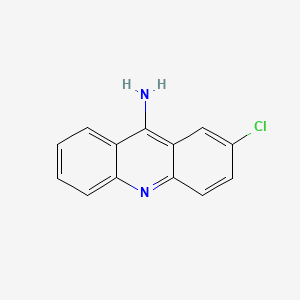
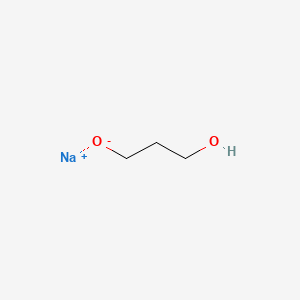
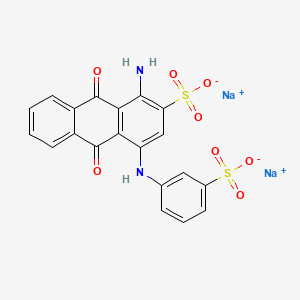
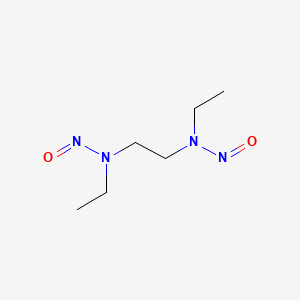
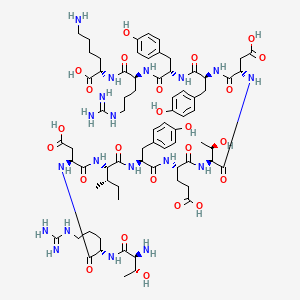


![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
